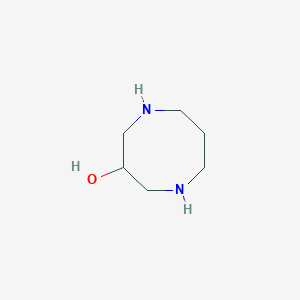

1,5-Diazocan-3-ol

Description

Significance of Eight-Membered Nitrogen Heterocycles in Contemporary Chemical Science

Eight-membered nitrogen heterocycles represent a unique and challenging class of compounds that have garnered considerable attention in contemporary chemical science. Their larger ring size, compared to more common five- and six-membered rings, imparts a higher degree of conformational flexibility. This structural characteristic is a double-edged sword: while it allows for a broader exploration of chemical space, it also presents significant synthetic challenges due to unfavorable entropic and enthalpic factors during cyclization.

Despite these synthetic hurdles, the academic and pharmaceutical sectors remain keenly interested in these scaffolds. Nitrogen heterocycles are fundamental components of many biologically active molecules and approved drugs. An analysis of FDA-approved pharmaceuticals reveals that a significant percentage contain a nitrogen heterocycle, underscoring their importance in medicinal chemistry. The unique three-dimensional shapes adopted by eight-membered rings, such as the diazocane core, make them compelling candidates for targeting complex biological macromolecules.

Historical Context of Diazocane Chemistry Research

The exploration of diazocane chemistry is a subset of the broader history of heterocyclic chemistry, which gained significant momentum in the late 19th and early 20th centuries. The synthesis of dibenzo[b,f] researchgate.netrsc.orgdiazocine-6,11(5H,12H)-dione, reported in 1969, represents an early example of research into eight-membered diazocine systems. These initial studies laid the groundwork for understanding the synthesis and reactivity of these larger ring structures.

Over the decades, research has expanded to include various substituted diazocanes and related diazocine systems. A significant focus of this research has been on understanding and controlling the conformational behavior of these flexible molecules. For instance, studies on 1,5-diaza-cis-decalins, which contain a fused diazocane ring system, have been instrumental in designing chiral ligands for asymmetric synthesis. These investigations have highlighted how substituents on the diazocane ring can influence the conformational equilibrium, a key aspect in the design of molecules with specific functions.

Overview of Academic Research Trajectories for 1,5-Diazocan-3-ol

Direct academic research focusing exclusively on this compound is not extensively documented in publicly available literature. However, research trajectories for closely related functionalized diazocanes provide a clear indication of the likely areas of interest for this specific compound. The primary research directions for substituted diazocanes can be categorized into synthetic methodology development, conformational analysis, and exploration of their utility as building blocks in medicinal and materials chemistry.

The synthesis of functionalized diazocanes, such as those with hydroxyl groups, is often pursued to create chiral ligands for catalysis or to introduce points of diversification for the synthesis of compound libraries. The presence of a hydroxyl group in this compound offers a reactive handle for further chemical transformations, making it a potentially valuable intermediate.

Given the prevalence of nitrogen heterocycles in bioactive compounds, a logical research trajectory for this compound would be its use as a scaffold in medicinal chemistry. The diazocane core offers a three-dimensional structure that can be decorated with various pharmacophoric groups, and the hydroxyl group provides a convenient attachment point for such modifications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

355144-29-5 |

|---|---|

Molecular Formula |

C6H14N2O |

Molecular Weight |

130.19 |

IUPAC Name |

1,5-diazocan-3-ol |

InChI |

InChI=1S/C6H14N2O/c9-6-4-7-2-1-3-8-5-6/h6-9H,1-5H2 |

InChI Key |

MUYXNXKXYREFLV-UHFFFAOYSA-N |

SMILES |

C1CNCC(CNC1)O |

Canonical SMILES |

C1CNCC(CNC1)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,5 Diazocan 3 Ol and Its Core Scaffolds

Established Synthetic Routes to the 1,5-Diazocane Ring System

The synthesis of medium-sized rings like the 1,5-diazocane system is often challenging due to unfavorable enthalpic and entropic factors during cyclization. However, a number of established strategies have been successfully employed. These often involve the cyclization of linear precursors containing the requisite nitrogen and carbon atoms. Common approaches include intramolecular alkylation of amines, ring-closing metathesis, and various condensation reactions. The specific choice of synthetic route is often dictated by the desired substitution pattern on the diazocane ring.

Targeted Synthesis of 1,5-Diazocan-3-ol

A direct and specific synthetic protocol for this compound is not extensively documented in the current scientific literature. The synthesis of this particular functionalized diazocane would likely proceed through the formation of the core 1,5-diazocane or a protected precursor, followed by functional group manipulation to introduce the hydroxyl group at the C3 position. Alternatively, a strategy involving the cyclization of a pre-functionalized linear precursor containing a protected hydroxyl group could be envisioned. Given the lack of a dedicated synthesis, the following sections focus on the construction of the foundational 1,5-diazocane and 1,5-diazocin-2-one skeletons, which are critical for the eventual synthesis of derivatives like this compound.

Advanced Approaches for 1,5-Diazocin-2-one Core Assembly

The 1,5-diazocin-2-one scaffold serves as a valuable and more readily accessible precursor to functionalized 1,5-diazocanes. A variety of modern synthetic methods have been developed to efficiently construct this eight-membered lactam.

Cyclization Reactions Involving Sulfonamides and Cyclopropenes

A notable and facile method for the assembly of 1,5-diazocan-2-ones involves the metal-templated, strain-release-driven intramolecular nucleophilic addition of amines to cyclopropenes. In this approach, the sulfonamide group acts as both an activating and stabilizing moiety. rsc.orgbeilstein-journals.org This methodology has been shown to be effective in generating the 1,5-diazocan-2-one (B1629719) core. beilstein-journals.org

Metal-Templated Intramolecular Cyclization Strategies

Metal-templated cyclizations have emerged as a powerful tool for overcoming the challenges associated with the formation of medium-sized rings. These strategies utilize a metal ion to pre-organize the linear precursor into a conformation that favors intramolecular cyclization. For instance, antimony-templated cyclizations have been successfully employed in the synthesis of 1,5-diazocin-2-one cores.

Ring Closure Methodologies Utilizing Reductive Amination

Intramolecular reductive amination is a robust and widely used method for the synthesis of cyclic amines. nih.govharvard.edumasterorganicchemistry.comyoutube.comorganic-chemistry.org This reaction involves the formation of an imine or iminium ion intermediate from a precursor containing both an amine and a carbonyl group (aldehyde or ketone), which is then reduced in situ to form the cyclic amine. nih.govharvard.edumasterorganicchemistry.comyoutube.comorganic-chemistry.org This strategy can be applied to the synthesis of the 1,5-diazocane ring by designing a linear precursor with a terminal amine and a carbonyl group at the appropriate position to favor an 8-membered ring closure. The choice of reducing agent is critical, with common reagents including sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which selectively reduce the iminium ion in the presence of the carbonyl group. masterorganicchemistry.com

| Precursor Type | Reagents and Conditions | Product | Ref. |

| Amino-aldehyde/ketone | NaBH3CN or NaBH(OAc)3, mild acidic or neutral pH | Cyclic amine | masterorganicchemistry.com |

| Dicarbonyl and Amine | H2, Pd/C or other metal catalysts | Cyclic amine | nih.gov |

This table presents generalized conditions for intramolecular reductive amination.

Amine Acylation and Transamidation-Driven Cyclizations

Intramolecular amine acylation is a classical and effective method for the formation of lactams, including the 1,5-diazocin-2-one core. This involves the cyclization of an amino acid or a related derivative where the amine and a carboxylic acid (or its activated form) are present in the same molecule. Various coupling reagents can be employed to facilitate this transformation.

Application of SNAr Reactions in Diazocine Formation

Nucleophilic Aromatic Substitution (SNAr) reactions serve as a significant strategy in the synthesis of diazocine frameworks, particularly for creating unsymmetrical derivatives. This method is advantageous when aiming to introduce specific functionalities to the diazocine core. The efficiency of SNAr reactions in this context is highly dependent on the electronic nature of the aromatic rings and the positions of both the leaving group and the electron-withdrawing groups.

For a successful SNAr reaction, the aryl halide must be activated by the presence of an electron-withdrawing group positioned ortho or para to the leaving group. uci.edu This positioning is crucial for the stabilization of the intermediate Meisenheimer complex, which is a key step in the reaction mechanism. If the electron-withdrawing group is in the meta position, the reaction is generally not effective. uci.edu Common electron-withdrawing groups that facilitate this reaction include nitro groups. The nature of the leaving group also influences the reaction rate, with the ease of substitution often mirroring the electronegativity of the halide. imperial.ac.uk

In the context of diazocine synthesis, SNAr reactions can be employed to form the diazocine ring itself or to functionalize a pre-existing diazocine scaffold. For instance, a di-halo aromatic precursor can undergo a double SNAr reaction with a suitable diamine to construct the eight-membered ring. Alternatively, a halogenated diazocine can be further functionalized by reacting it with various nucleophiles.

It is important to note that pyridines and other electron-deficient heterocyclic systems can also readily participate in SNAr reactions, often without the need for strong electron-withdrawing substituents, as the heteroatom itself activates the ring towards nucleophilic attack. uci.edu This opens up avenues for the synthesis of heteroaromatic-fused diazocine analogues.

Cascade Transformations for Constructing 1,5-Diazocine Scaffolds

Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to the synthesis of complex molecular architectures like the 1,5-diazocine scaffold from simple starting materials in a single operation. These reactions proceed through a sequence of intramolecular or intermolecular transformations, where the product of one reaction becomes the substrate for the next.

A notable example of a cascade strategy for constructing cyclic frameworks is the nih.govmdpi.com-hydride shift/cyclization sequence. nih.gov This type of reaction has proven effective for the synthesis of various nitrogen-containing heterocyclic compounds, including spiro-tetrahydroquinolines. nih.govresearchgate.net The process is typically initiated by the formation of an iminium ion, which acts as a hydride acceptor, triggering a nih.govmdpi.com-hydride shift followed by a cyclization step to form the ring system. nih.gov While not directly reported for this compound, the principles of this methodology could be adapted for its synthesis. For instance, a suitably designed acyclic precursor containing both an amine and a masked aldehyde or ketone functionality could potentially undergo an intramolecular cascade reaction to form the 1,5-diazocane ring.

Stereoselective Synthesis Approaches for this compound and Chiral Derivatives

The synthesis of enantiomerically pure this compound and its chiral derivatives is of significant interest due to the prevalence of chiral nitrogen-containing heterocycles in bioactive molecules. Stereoselective synthesis aims to control the formation of stereocenters during a chemical reaction, leading to a specific stereoisomer as the major product.

Asymmetric Cycloaddition Strategies for Related Scaffolds

Asymmetric cycloaddition reactions are a powerful tool for the construction of chiral cyclic compounds, often with the ability to create multiple stereocenters in a single step with high levels of stereocontrol. nih.gov While specific examples for the direct synthesis of this compound using this method are not prevalent in the literature, the principles can be applied to the synthesis of related chiral scaffolds that could serve as precursors.

One relevant approach is the use of chiral catalysts, such as those based on copper(II)/BOX complexes, to promote enantioselective cycloadditions. nih.gov For example, the inverse-electron-demand hetero-Diels-Alder reaction of vinyl azides with unsaturated keto esters has been shown to produce chiral azido (B1232118) dihydropyrans with excellent enantioselectivities. nih.gov The resulting cyclic azides are versatile intermediates that can be further transformed into other nitrogen-containing heterocycles. nih.gov

Phosphine-catalyzed asymmetric [3+2] cycloaddition of diazenes with Morita-Baylis-Hillman (MBH) carbonates is another strategy that has been successfully employed to synthesize chiral dihydropyrazoles with high yields and excellent enantioselectivities. researchgate.net This demonstrates the potential of using nitrogen-nitrogen double bonds in asymmetric cycloadditions to create chiral nitrogen-containing rings.

The development of catalytic asymmetric methods for the synthesis of chiral azides is an active area of research, as controlling the enantiofacial selectivity when introducing the small azido group can be challenging. nih.gov Asymmetric transformations of existing organic azides into chiral azides without forming a new C-N3 bond present an attractive alternative. nih.gov

Below is a table summarizing some asymmetric cycloaddition strategies for related chiral scaffolds:

| Reaction Type | Reactants | Catalyst/Reagent | Product Scaffold | Enantioselectivity (ee) |

| Inverse-electron-demand hetero-Diels-Alder | Vinyl azides, unsaturated keto esters | Copper(II)/BOX complex | Chiral azido dihydropyrans | 72-99% nih.gov |

| [3+2] Cycloaddition | Diazenes, Morita-Baylis-Hillman carbonates | Chiral phosphine | Chiral dihydropyrazoles | Up to 98% researchgate.net |

| Domino Cyclization | β,γ-Unsaturated α-ketoesters, N,N'-dialkylthiourea | Chiral phosphoric acid | Chiral thiohydantoins | Up to 97% rsc.org |

These examples highlight the potential of asymmetric cycloaddition and related cyclization strategies in accessing chiral heterocyclic building blocks that could be further elaborated to yield chiral this compound and its derivatives.

Chemical Reactivity and Transformation Pathways of 1,5 Diazocan 3 Ol

Nucleophilic Reactivity of the Hydroxyl Group in 1,5-Diazocan-3-ol

The hydroxyl (-OH) group in this compound is a primary site for nucleophilic reactions. The oxygen atom, with its lone pairs of electrons, can act as a nucleophile, attacking various electrophilic species. wikipedia.org However, its nucleophilicity is generally lower than that of the nitrogen atoms within the same molecule, which can lead to competitive reactions. nih.gov To achieve selective reaction at the hydroxyl group, protection of the more nucleophilic amine groups is often a necessary prerequisite. nih.gov

Common transformations involving the hydroxyl group include acylation and alkylation.

Acylation: The hydroxyl group can be acylated to form esters using reagents such as acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. These bases serve to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

Alkylation: Ether derivatives can be synthesized via alkylation of the hydroxyl group. A strong base, such as sodium hydride (NaH), is first used to deprotonate the alcohol, forming a more potent nucleophile, the alkoxide. This alkoxide then reacts with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis.

Silylation: The hydroxyl group can be protected by converting it into a silyl (B83357) ether using silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. Silyl ethers are stable under many reaction conditions but can be easily removed when needed. nih.gov

Table 1: Representative Reactions of the Hydroxyl Group

| Reaction Type | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Acylation | Acetyl chloride | 1,5-Diazocan-3-yl acetate | Pyridine, 0 °C to rt |

| Alkylation | Sodium hydride, then Methyl iodide | 3-Methoxy-1,5-diazocane | THF, 0 °C to rt |

Reactivity Profiles of the Diazocane Nitrogen Centers

The two secondary amine nitrogens in the 1,5-diazocane ring are key centers of reactivity due to their basicity and nucleophilicity. wikipedia.org They can readily react with a range of electrophiles.

N-Alkylation: The nitrogen atoms can be alkylated using alkyl halides. This reaction can proceed sequentially, potentially leading to a mixture of mono-alkylated, di-alkylated (at N1 and N5), and even quaternary ammonium (B1175870) salts if the reaction is not carefully controlled. wikipedia.org The use of bulky alkylating agents or specific stoichiometries can favor mono-alkylation.

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives (amides). This transformation is often used to protect the amine functionality or to introduce specific side chains. The resulting amides are less basic and nucleophilic than the parent amines.

N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base affords sulfonamides. This functionalization is important for introducing groups that can act as protecting groups or as directing groups in subsequent reactions. mdpi.com

Reductive Amination: The secondary amines can react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form tertiary amines.

The relative reactivity of the two nitrogen atoms can be influenced by the conformation of the diazocane ring and the steric hindrance around each nitrogen.

Table 2: N-Functionalization Reactions of the Diazocane Ring

| Reaction Type | Reagent | Product | Typical Conditions |

|---|---|---|---|

| N-Alkylation | Benzyl bromide, K₂CO₃ | 1-Benzyl-1,5-diazocan-3-ol | Acetonitrile, reflux |

| N-Acylation | Benzoyl chloride, Et₃N | 1-Benzoyl-1,5-diazocan-3-ol | CH₂Cl₂, 0 °C to rt |

| N-Sulfonylation | Tosyl chloride, Pyridine | 1-Tosyl-1,5-diazocan-3-ol | CH₂Cl₂, 0 °C |

Functional Group Interconversions on the this compound Scaffold

The presence of both hydroxyl and amine groups allows for a variety of functional group interconversions, enabling the synthesis of diverse derivatives.

Oxidation of the Alcohol: The secondary alcohol at the C3 position can be oxidized to the corresponding ketone, 1,5-diazocan-3-one . This transformation can be achieved using a range of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation (oxalyl chloride, DMSO, triethylamine), or Dess-Martin periodinane. vanderbilt.edu The resulting ketone is a versatile intermediate for further modifications, for instance, in reductive amination or Wittig reactions.

Conversion of Alcohol to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate (by reaction with tosyl chloride) or a mesylate. This activated intermediate can then undergo nucleophilic substitution with various nucleophiles (e.g., azides, cyanides, halides), allowing for the introduction of a wide array of functional groups at the C3 position.

Formation of Fused Heterocycles: The bifunctional nature of this compound allows for intramolecular reactions to form fused bicyclic systems. For example, reaction with a suitable dielectrophile could lead to the formation of a new ring fused to the diazocane core.

Table 3: Functional Group Interconversion Pathways

| Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

|---|---|---|---|

| This compound | PCC, CH₂Cl₂ | 1,5-Diazocan-3-one | Oxidation |

| This compound | 1. TsCl, Pyridine2. NaN₃, DMF | 3-Azido-1,5-diazocane | Substitution |

Ring Expansion and Contraction Reactions of 1,5-Diazocane Derivatives

Ring expansion and contraction reactions are common in cyclic systems, often driven by the release of ring strain or the formation of a more stable carbocation intermediate. researchgate.netresearchgate.net For an eight-membered ring like 1,5-diazocane, which is relatively flexible, these reactions are less common than in smaller rings (e.g., cyclobutane) but can be induced under specific conditions.

Transannular Reactions: The proximity of the nitrogen atoms and the C3-position in certain conformations of the diazocane ring can facilitate transannular reactions (cyclizations across the ring). For instance, if the hydroxyl group is converted to a leaving group, one of the nitrogen atoms could act as an intramolecular nucleophile, leading to a bicyclic system. This would be a ring-forming reaction rather than a true ring contraction of the main diazocane ring.

Ring Expansion: Synthesis of diazocane systems can sometimes be achieved through ring expansion of smaller heterocyclic precursors. researchgate.netacs.org For example, a suitably substituted pyrrolidine (B122466) or piperidine (B6355638) could undergo a ring expansion to form a diazocane ring.

Ring Contraction: A hypothetical ring contraction could be envisioned via a rearrangement involving a carbocation intermediate. For example, generation of a carbocation at a position adjacent to the ring could initiate a 1,2-alkyl shift, resulting in a smaller ring with an exocyclic substituent. researchgate.net However, such reactions would require specific derivatization of the this compound scaffold and are not typically spontaneous.

Oxidative and Reductive Transformations of the this compound System

The this compound molecule can undergo both oxidative and reductive transformations at its functional groups.

Oxidation:

Alcohol Oxidation: As mentioned previously, the most common oxidative transformation is the conversion of the secondary alcohol to a ketone (1,5-diazocan-3-one). vanderbilt.edu Stronger oxidizing agents, if not controlled, might lead to cleavage of C-C bonds.

Amine Oxidation: The secondary amine groups can be oxidized. Depending on the oxidant used, this can lead to the formation of hydroxylamines, nitrones, or imines. Harsh oxidation conditions can lead to the cleavage of the ring. For instance, oxidation of related saturated N-heterocycles can sometimes result in ring-opened products. rsc.org

Reduction:

The functional groups in this compound (a secondary alcohol and secondary amines) are already in a relatively reduced state.

Reduction of Derivatives: Reductive transformations are more relevant for derivatives of this compound. For example, the ketone 1,5-diazocan-3-one can be reduced back to the alcohol, this compound, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The use of chiral reducing agents could potentially afford specific stereoisomers of the alcohol. Amide or sulfonamide derivatives at the nitrogen atoms can also be reduced to the corresponding amines.

Table 4: Oxidative and Reductive Transformations

| Substrate | Reagent(s) | Product | Transformation |

|---|---|---|---|

| This compound | Dess-Martin periodinane | 1,5-Diazocan-3-one | Oxidation of alcohol |

| 1,5-Diazocan-3-one | NaBH₄, Methanol | This compound | Reduction of ketone |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,5 Diazocan 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamics of 1,5-Diazocan-3-ol. The flexible eight-membered ring is expected to exist in a dynamic equilibrium of several conformations, most likely low-energy boat-chair or crown-shaped forms.

¹H NMR Spectroscopy: The proton NMR spectrum would provide key information. The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to appear as a multiplet in the 3.5-4.0 ppm range. The protons on the carbons adjacent to the nitrogen atoms (CH₂-N) would likely resonate between 2.5 and 3.5 ppm. The remaining methylene (B1212753) protons would produce complex, overlapping signals in the upfield region of the spectrum. The N-H and O-H protons would appear as broad singlets, and their chemical shifts would be highly dependent on solvent and concentration. Deuterium exchange could be used to confirm their assignment.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each carbon environment. The carbon atom attached to the hydroxyl group (C-3) would be the most downfield-shifted among the sp³ carbons, likely appearing around 60-70 ppm. The carbons adjacent to the nitrogens (C-2, C-4, C-6, C-8) would resonate in the 40-60 ppm range, while the central methylene carbon (C-7) would appear at a higher field.

Conformational and Stereochemical Analysis: Due to the conformational flexibility of the diazocane ring, room temperature NMR spectra might show broad or averaged signals. Variable-temperature NMR studies would be crucial to freeze out individual conformers and study the ring dynamics. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be essential for stereochemical assignment. mdpi.com NOESY experiments reveal through-space correlations between protons, allowing for the determination of their relative proximity and, consequently, the predominant conformation and the relative stereochemistry of the substituents on the chiral ring. mdpi.comnist.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| H3 | 3.5 - 4.0 | - | Multiplet, deshielded by hydroxyl group. |

| C3 | - | 60 - 70 | Deshielded by hydroxyl group. |

| H2, H4, H6, H8 | 2.5 - 3.5 | - | Complex multiplets, adjacent to nitrogen. |

| C2, C4, C6, C8 | - | 40 - 60 | Adjacent to nitrogen atoms. |

| H7 | 1.5 - 2.0 | - | Multiplet. |

| C7 | - | 25 - 35 | Aliphatic methylene carbon. |

| N-H | Variable | - | Broad singlet, dependent on conditions. |

| O-H | Variable | - | Broad singlet, dependent on conditions. |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. nih.govnist.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol, likely broadened due to hydrogen bonding. A medium-intensity band in the same region would correspond to the N-H stretching of the secondary amines. The C-H stretching of the methylene groups would appear as sharp peaks between 2850 and 3000 cm⁻¹. The C-O stretching vibration would result in a distinct band in the 1050-1150 cm⁻¹ range. The C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ region. The region below 1500 cm⁻¹, known as the fingerprint region, would contain a complex pattern of bands from various bending and twisting vibrations (e.g., CH₂ scissoring, rocking), which is unique to the molecule's specific structure. nih.gov

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. It would be especially useful for observing the symmetric vibrations of the carbon backbone of the diazocane ring. The combination of IR and Raman spectra provides a comprehensive vibrational profile for unambiguous identification. nih.gov

Table 2: Predicted Principal Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |

| N-H Stretch | Secondary Amine | 3200 - 3500 | Medium |

| C-H Stretch | Alkane (CH₂) | 2850 - 3000 | Medium to Strong |

| C-O Stretch | Secondary Alcohol | 1050 - 1150 | Strong |

| C-N Stretch | Secondary Amine | 1000 - 1250 | Medium to Strong |

| O-H Bend | Alcohol | 1350 - 1450 | Medium |

| N-H Bend | Secondary Amine | 1500 - 1650 | Medium |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. mdpi.com

For this compound (molar mass: 130.19 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z of 130. However, for cyclic alcohols and amines, this peak may be weak or absent due to the instability of the molecular ion. researchgate.netnist.gov

The fragmentation of this compound would likely proceed through several characteristic pathways:

Alpha-Cleavage: The most common fragmentation for amines involves cleavage of the C-C bond alpha to the nitrogen atom. This would lead to the formation of stable iminium ions.

Dehydration: Alcohols readily lose a water molecule (18 Da) upon ionization. A significant peak at m/z 112 (M-18) would be a strong indicator of the alcohol functionality. bldpharm.com

Ring Cleavage: The diazocane ring could undergo various cleavage patterns, leading to a series of smaller fragment ions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 130 | [C₆H₁₄N₂O]⁺ | Molecular Ion (M⁺) |

| 112 | [C₆H₁₂N₂]⁺ | Loss of H₂O (Dehydration) |

| 101 | [C₅H₁₃N₂]⁺ | Loss of -CH₂OH |

| 85 | [C₅H₉N]⁺ | Alpha-cleavage and ring scission |

| 57 | [C₃H₇N]⁺ | Alpha-cleavage adjacent to N |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage adjacent to N |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While a crystal structure for this compound itself is not publicly available, analysis of related 1,5-diazocane derivatives provides significant insight. mdpi.comresearchgate.net

Studies on similar eight-membered diazacycloalkanes show that the ring typically adopts a boat-chair or a twisted boat-chair conformation to alleviate torsional and transannular strain. mdpi.com In the crystal lattice of this compound, it is expected that extensive intermolecular hydrogen bonding would be a dominant feature. The hydroxyl group and the two N-H groups would act as hydrogen bond donors, while the nitrogen and oxygen lone pairs would act as acceptors. This network of hydrogen bonds would dictate the crystal packing arrangement.

Table 4: Representative Crystallographic Data for a Substituted 1,5-Diazocine Derivative

| Parameter | Value (for a dipyrazolo-1,5-diazocine derivative) mdpi.com |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.81 |

| b (Å) | 9.77 |

| c (Å) | 12.34 |

| α (°) | 70.08 |

| β (°) | 80.45 |

| γ (°) | 88.85 |

| Conformation | Boat-chair like |

Note: This data is for a related derivative and serves as an example of the type of information obtained from X-ray crystallography.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Assignment

The presence of a stereocenter at the C-3 position makes this compound a chiral molecule, existing as a pair of enantiomers (R and S). Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for analyzing chiral compounds. nist.gov

These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. sigmaaldrich.comnist.gov The resulting spectrum is unique to a specific enantiomer, with its mirror-image enantiomer producing a spectrum of equal magnitude but opposite sign. nih.gov This property allows for the determination of enantiomeric purity.

Furthermore, by comparing the experimentally measured CD spectrum with spectra predicted from quantum-mechanical calculations (e.g., using Density Functional Theory, DFT), the absolute configuration of the enantiomer can be unambiguously assigned. researchgate.netnist.gov The sign of the Cotton effect associated with the electronic transitions of chromophores near the chiral center (in this case, the n→σ* transitions of the C-O and C-N bonds) is directly related to the spatial arrangement of the atoms, thus revealing whether the configuration is R or S. sigmaaldrich.com

Computational and Theoretical Investigations of 1,5 Diazocan 3 Ol

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Energetics, and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve approximations of the Schrödinger equation, providing detailed information about electron distribution and energy. nih.gov For 1,5-Diazocan-3-ol, these calculations illuminate its fundamental reactivity, stability, and electronic characteristics.

DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and determine its electronic properties. ijcce.ac.ir Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability. ijcce.ac.ir

Molecular Electrostatic Potential (MEP) maps are another valuable output. These maps visualize the electrostatic potential on the electron density surface, identifying regions of positive and negative potential. For this compound, the MEP map would likely show negative potential (nucleophilic regions) around the nitrogen and oxygen atoms due to their lone pairs of electrons, and positive potential (electrophilic regions) around the amine and hydroxyl hydrogens. dntb.gov.ua This information is crucial for predicting sites of non-covalent interactions and chemical reactions.

Furthermore, quantum calculations can determine the relative stabilities of different conformations of the flexible diazocane ring. By calculating the single-point energies of various optimized conformers (e.g., boat-chair, crown, twist-boat), a conformational energy landscape can be constructed.

Table 1: Illustrative Electronic Properties of this compound (Calculated) This table presents hypothetical data representative of what would be obtained from DFT calculations.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | +1.8 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 8.3 eV | Indicates high kinetic stability |

| Dipole Moment | 2.5 D | Reflects overall molecular polarity |

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility Analysis

While quantum calculations describe static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. ucsf.edu For a flexible molecule like this compound, MD simulations are essential for exploring its vast conformational landscape and understanding its flexibility in a given environment, such as in an aqueous solution. rsc.org

In a typical MD simulation, the molecule is placed in a periodic box filled with solvent molecules (e.g., water). The system's trajectory is then calculated by integrating Newton's laws of motion for every atom over a set period, often nanoseconds to microseconds. The interactions between atoms are described by a force field.

Analysis of the MD trajectory reveals the predominant conformations the molecule adopts and the frequency of transitions between them. For the 1,5-diazocane ring, this would involve tracking key dihedral angles to classify the ring's conformation into families like boat-chair (BC), chair-chair (CC), and twist-boat (TB). The simulation can quantify the population of each conformational state, providing a statistical understanding of the molecule's structural preferences. This is particularly important as the conformation can dictate which functional groups are exposed for interaction or reaction.

Table 2: Hypothetical Conformational Population of this compound in Water from MD Simulation This table shows representative data illustrating the potential distribution of major ring conformations.

| Conformer Family | Population (%) | Average Lifetime (ps) |

|---|---|---|

| Boat-Chair (BC) | 65% | 150 |

| Twist-Boat-Chair (TBC) | 25% | 80 |

| Crown | 5% | 30 |

| Other | 5% | - |

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step mechanism of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with them. smu.edu For this compound, with its multiple reactive sites (two secondary amines and one alcohol), computational methods can predict the most likely reaction pathways under different conditions. nih.gov

For a hypothetical reaction, such as the N-alkylation of one of the amine groups, DFT calculations can be used to map the entire reaction energy profile. This process involves:

Locating Reactants and Products: The geometries of the starting materials and final products are fully optimized.

Identifying the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Specialized algorithms are used to locate this first-order saddle point on the potential energy surface.

Verifying the Transition State: A frequency calculation is performed on the TS geometry. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Calculating Activation Energy: The difference in energy between the transition state and the reactants gives the activation energy (Ea), a key determinant of the reaction rate.

By comparing the activation energies for competing reaction pathways (e.g., N-alkylation vs. O-alkylation), chemists can predict the reaction's selectivity. nih.gov This approach provides a detailed, atomistic understanding of the reaction mechanism that complements experimental observations. researchgate.net

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. rsc.org For this compound, the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is particularly useful.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically implemented within a DFT framework, is widely used to calculate NMR chemical shifts (δ) for nuclei like ¹H and ¹³C. ijcce.ac.ir Calculated chemical shifts are then compared to experimental values (often by scaling or referencing against a standard like tetramethylsilane) to aid in the assignment of complex spectra. This is especially helpful for the diazocane ring, where protons and carbons in similar chemical environments can be difficult to distinguish experimentally. ipb.pt

IR Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies. These calculated frequencies correspond to the molecule's fundamental vibrational modes (stretching, bending, etc.). When plotted, they produce a theoretical IR spectrum. While calculated frequencies often show a systematic deviation from experimental values, they can be scaled with empirical factors to achieve excellent agreement, aiding in the assignment of key functional group peaks, such as the O-H, N-H, and C-N stretches. researchgate.net

Table 3: Illustrative Comparison of Predicted vs. Typical Experimental Spectroscopic Data for this compound This table presents hypothetical data to demonstrate the correlation between calculated and observed values.

| Parameter | Nucleus/Group | Calculated Value (Scaled) | Typical Experimental Range |

|---|---|---|---|

| ¹H NMR Shift (δ) | H-O (alcohol) | 3.5 ppm | 2.0 - 5.0 ppm |

| ¹³C NMR Shift (δ) | C-OH (carbinol) | 68 ppm | 65 - 75 ppm |

| ¹³C NMR Shift (δ) | C-N (ring) | 52 ppm | 45 - 60 ppm |

| IR Frequency (ν) | O-H stretch | 3350 cm⁻¹ | 3200 - 3600 cm⁻¹ (broad) |

| IR Frequency (ν) | N-H stretch | 3280 cm⁻¹ | 3250 - 3400 cm⁻¹ |

Ligand-Target Interaction Prediction and Molecular Docking Studies of Derivatives

Given the prevalence of nitrogen heterocycles in pharmaceuticals, derivatives of this compound could be of interest as ligands for biological targets like enzymes or receptors. nih.gov Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a receptor). openmedicinalchemistryjournal.com

The process involves creating a library of virtual derivatives of this compound by adding various substituents to its core structure. A three-dimensional structure of the target protein, often obtained from the Protein Data Bank, is prepared by adding hydrogens and assigning charges. d-nb.info Docking software, such as AutoDock Vina, then systematically places each ligand into the protein's active site, exploring various conformations and orientations. d-nb.info

Each resulting pose is assigned a score based on a scoring function that estimates the binding free energy. nih.gov Lower scores typically indicate stronger, more favorable binding. The results can:

Identify which derivatives are most likely to be active.

Predict the key interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding.

Guide the rational design of new, more potent derivatives for synthesis and experimental testing. nih.gov

For example, docking studies could explore how substituents on the nitrogen atoms of this compound influence binding to the ATP pocket of a specific kinase.

Table 4: Hypothetical Molecular Docking Results for this compound Derivatives Against a Protein Kinase This table provides an illustrative example of docking scores for a virtual library of compounds.

| Compound | Substituent (R) on N1 | Binding Energy (kcal/mol) | Key Predicted Interaction |

|---|---|---|---|

| This compound (Parent) | -H | -5.8 | H-bond with Asp145 |

| Derivative 1 | -Methyl | -6.2 | H-bond with Asp145 |

| Derivative 2 | -Benzyl | -7.9 | H-bond with Asp145; Pi-Alkyl with Val23 |

| Derivative 3 | -3-chlorobenzyl | -8.5 | H-bond with Asp145; Halogen bond with Gly21 |

Lack of Specific Research Data Hinders Comprehensive Analysis of this compound in Advanced Chemical Synthesis

Despite a thorough review of available scientific literature, specific research detailing the applications of the chemical compound this compound in advanced chemical synthesis remains elusive. Consequently, a detailed analysis of its role as a privileged scaffold, its utilization as a versatile building block, its function as a precursor in compound library synthesis, and its integration into multicomponent reactions cannot be substantively presented.

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. While many heterocyclic compounds have been identified as privileged scaffolds, there is no specific information in the reviewed literature to suggest that this compound has been explored or established in this role for the synthesis of diverse heterocyclic compounds.

Similarly, a "versatile building block" in organic synthesis is a molecule that can be readily incorporated into larger, more complex structures. These building blocks are essential for the efficient construction of complex organic molecules. However, the available literature does not provide specific examples or research findings on the utilization of this compound for this purpose.

In the context of rational drug design, precursors are used to generate "compound libraries," which are large collections of structurally related molecules. These libraries are then screened for biological activity to identify potential drug candidates. The search for information did not yield any studies where this compound was used as a precursor for the rational design and synthesis of such libraries or analogues.

Finally, "multicomponent reactions" (MCRs) are chemical reactions in which three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. MCRs are highly valued for their efficiency in synthesizing complex molecules. There is no available data to indicate that this compound has been integrated into MCRs to enhance synthetic efficiency.

Strategic Derivatization and Analogue Design of 1,5 Diazocan 3 Ol

Functionalization Strategies for the Hydroxyl Group

The secondary alcohol of 1,5-diazocan-3-ol is a prime site for introducing molecular diversity. Its reactivity allows for the formation of ethers and esters, thereby enabling the modulation of the compound's physicochemical properties.

A common precursor to this compound is its protected ketone analogue, 1,5-(Di-Boc)-3-oxo-1,5-diazocane. The reduction of the ketone functionality provides direct access to the hydroxyl group. This transformation can be achieved using standard reducing agents, with the choice of reagent influencing the stereochemical outcome.

Table 1: Potential Functionalization Reactions of the Hydroxyl Group

| Reaction Type | Reagents and Conditions | Product Type |

| Etherification | Alkyl halide, NaH, THF | O-Alkyl ether |

| Esterification | Acyl chloride, Et3N, CH2Cl2 | O-Acyl ester |

| Silylation | Silyl (B83357) chloride, Imidazole, DMF | O-Silyl ether |

This table presents potential functionalization reactions based on standard organic chemistry transformations.

N-Alkylation and Acylation Methods for Amine Modification

The two secondary amine functionalities of the 1,5-diazocane ring offer ample opportunities for derivatization through N-alkylation and N-acylation. These modifications are crucial for building more complex structures and for exploring structure-activity relationships in various applications. The Boc-protected precursor, 1,5-(Di-Boc)-3-oxo-1,5-diazocane, allows for controlled functionalization. The Boc groups can be removed under acidic conditions to yield the free amines, which are then available for subsequent reactions.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms can be accomplished using various alkylating agents. The choice of conditions can allow for either mono- or di-alkylation.

N-Acylation: Acylation of the amine groups is a common strategy to introduce a wide range of substituents. This can be achieved using acyl chlorides or acid anhydrides in the presence of a base.

Table 2: Illustrative N-Alkylation and N-Acylation Reactions

| Reaction | Reagent | Product |

| N-Alkylation | Alkyl Bromide | N-Alkyl-1,5-diazocan-3-ol |

| N-Acylation | Benzoyl Chloride | N-Benzoyl-1,5-diazocan-3-ol |

This table provides examples of common N-alkylation and N-acylation reactions applicable to the 1,5-diazocane scaffold.

Introduction of Spiro and Bicyclic Moieties onto the Diazocane Core

The construction of spiro and bicyclic systems based on the 1,5-diazocane framework leads to three-dimensionally complex molecules with unique conformational properties.

Spirocyclic Derivatives: Spiro-fused heterocycles can be synthesized through various strategies, often involving intramolecular cyclization reactions. nih.govnih.gov For instance, the ketone at the 3-position of a 1,5-diazocane precursor can serve as an anchor point for the construction of a spirocyclic ring. Methodologies for the synthesis of spiro compounds have seen significant advancements, including the use of organocatalysis. rsc.org

Bicyclic Derivatives: The formation of bridged bicyclic structures from the 1,5-diazocane core can be achieved through intramolecular reactions that connect the two nitrogen atoms or a nitrogen atom and a carbon atom of the ring. For example, the synthesis of bridged 1,5-oxazabicycles has been reported through one-pot domino reactions. osi.lv The resulting rigid structures are of interest for their potential as ligands and in materials science.

Design of Conformationally Constrained Analogues for Specific Research Applications

Controlling the conformation of flexible eight-membered rings like 1,5-diazocane is a key challenge in the design of molecules with specific biological activities. The introduction of substituents or the formation of bicyclic systems can lock the diazocane ring into a preferred conformation.

The conformational equilibrium of related systems, such as 1,5-diaza-cis-decalins, has been studied to understand the factors that govern their shape. nih.govnih.govresearchgate.netrsc.org These studies have shown that the nature of the N-substituents and the presence of other rings can significantly influence the conformational preference. Such insights are valuable for the rational design of conformationally constrained this compound analogues. For instance, the introduction of bulky groups can favor a specific chair-boat or twist-boat conformation, which may be crucial for binding to a biological target.

Incorporation of this compound into Macrocyclic Structures

Macrocycles are of great interest in drug discovery due to their ability to bind to challenging protein targets. nih.gov The this compound unit can be incorporated into macrocyclic frameworks to create novel structures with potential therapeutic applications.

The synthesis of such macrocycles can be achieved through various macrocyclization strategies, including ring-closing metathesis, amide bond formation, and click chemistry. The bifunctional nature of this compound, with its two amine groups and one hydroxyl group, makes it a versatile building block for the construction of complex macrocyclic architectures. For example, the amine groups can be used to link the diazocane unit into a peptide or polyamine macrocycle, while the hydroxyl group can be functionalized to introduce additional diversity or to serve as an attachment point for other molecules.

Structure Activity Relationship Studies of 1,5 Diazocan 3 Ol Derivatives in Biomedical Research

Design Principles for Modulating Biological Activity through Structural Modifications

The fundamental goal of structure-activity relationship (SAR) studies is to identify the key chemical features of a molecule that are responsible for its biological effect. For derivatives of the 1,5-diazocan-3-ol scaffold, design principles focus on systematic modifications to the core structure and its substituents to optimize potency, selectivity, and pharmacokinetic properties.

Key modification strategies include:

Substitution on Nitrogen Atoms: The two nitrogen atoms in the diazocane ring are primary sites for modification. Introducing different alkyl or aryl groups can influence the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, thereby affecting its binding affinity and cellular permeability.

Modification of the Hydroxyl Group: The hydroxyl group at the 3-position is a key feature that can act as a hydrogen bond donor or acceptor. Esterification, etherification, or replacement of this group can probe its role in target binding and modulate the compound's metabolic stability.

Stereochemistry: The chiral centers within the this compound scaffold mean that stereoisomers can exhibit significantly different biological activities. The synthesis of stereochemically pure compounds is crucial for understanding the optimal three-dimensional arrangement required for interaction with a specific biological target.

Ring Conformation: Alterations to the bicyclic core itself, such as changing ring size or introducing additional constraints, can lock the molecule into a specific conformation. This can enhance binding to a target by reducing the entropic penalty upon binding.

These principles are applied iteratively; a series of analogues is synthesized with systematic variations, and their biological activity is tested. The resulting data allows researchers to build a comprehensive understanding of the SAR, guiding the design of more potent and selective compounds.

Investigations into Enzyme Inhibition Mechanisms (e.g., Caspase-1, VEGFR-2, GPCRs)

Enzymes are critical targets in drug discovery, and the development of specific inhibitors is a major focus of biomedical research. While specific SAR studies for this compound derivatives against the enzymes listed below are not extensively detailed in published literature, the principles of inhibitor design can be broadly applied. Research into inhibitors for targets like caspases and kinases often involves exploring various heterocyclic scaffolds to achieve high potency and selectivity.

Caspase-1 Inhibition: Caspases are a family of proteases that play essential roles in apoptosis (programmed cell death) and inflammation. Caspase-1 is a key mediator of the inflammatory process, and its inhibition is a therapeutic strategy for inflammatory diseases. Research has led to the identification of novel, non-covalent Caspase-1 inhibitors based on a 1,5-disubstituted α-amino tetrazole scaffold, which have been shown to inhibit the release of the inflammatory cytokine IL-1β in macrophages. nih.gov

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. nih.govdovepress.com Inhibiting VEGFR-2 is a validated strategy in cancer therapy to stop tumors from developing the blood supply they need to grow. nih.govdovepress.com SAR studies on various heterocyclic compounds, such as furopyrimidines and thienopyrimidines, have identified key pharmacophoric features necessary for potent inhibition. researchgate.net These typically include a core heterocyclic system that anchors in the ATP-binding site, a linker moiety, and a terminal hydrophobic group that interacts with an allosteric pocket. dovepress.commdpi.com

GPCR Ligand Design: G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors involved in a vast array of physiological processes. Designing ligands that can selectively target specific GPCR subtypes is a significant challenge. For example, SAR studies on derivatives of the triazoloquinazoline CGS15943 have been conducted to achieve selectivity for the human A3 adenosine receptor. nih.gov Modifications, such as N-acylation of the 5-amino group, were found to dramatically enhance affinity and selectivity for the A3 subtype over A1 and A2A receptors. nih.gov

The table below shows examples of inhibitors for these enzyme classes, demonstrating the potencies that can be achieved through SAR studies, although these examples utilize different core scaffolds.

| Compound Class | Target Enzyme | Example Compound | Potency (IC₅₀) |

| Thienopyrimidine Derivative | VEGFR-2 | Compound 21e | 21 nM researchgate.net |

| Furo[2,3-d]pyrimidine Derivative | VEGFR-2 | Compound 15b | >75% inhibition at 10 µM researchgate.net |

| Pyrrolo[3,4-c]quinoline-1,3-dione | Caspase-3 | Compound 8f | 4 nM researchgate.net |

Receptor Ligand Design and Binding Affinity Studies

The design of potent and selective receptor ligands is a cornerstone of drug development. The process involves optimizing the interactions between a ligand and its receptor binding site to achieve high affinity (strong binding) and selectivity (binding to the intended target over others). The this compound scaffold can serve as a rigid template for positioning key interacting groups.

Binding affinity is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency. SAR studies systematically explore how structural changes affect these values. For instance, in the development of ligands for cannabinoid receptors, SAR studies on 1,5-diarylpyrazoles showed that modifications to the aryl rings and carboxamide substituent significantly impacted binding affinity and selectivity for the CB1 receptor subtype. nih.gov

A key application of the diazabicyclic core, which is structurally related to this compound, is in the design of Smac mimetics that target Inhibitor of Apoptosis Proteins (IAPs), as detailed in the following section. The binding affinities of these compounds for different IAP proteins are critical determinants of their biological activity.

Modulation of Protein-Protein Interactions (e.g., Smac Mimetics as IAP antagonists)

Modulating protein-protein interactions (PPIs) is a challenging but promising area of therapeutic research. PPIs often involve large, flat interfaces that are difficult to target with small molecules. However, small-molecule mimetics of key binding motifs can successfully disrupt these interactions.

A prominent example involves the design of small molecules that mimic the Second Mitochondria-derived Activator of Caspases (Smac) protein. Smac is an endogenous antagonist of Inhibitor of Apoptosis (IAP) proteins, which are often overexpressed in cancer cells, leading to resistance to apoptosis. nih.govmdpi.com Smac promotes apoptosis by binding to IAPs (such as XIAP, cIAP-1, and cIAP-2) through its N-terminal AVPI (alanine-valine-proline-isoleucine) tetrapeptide motif. nih.gov

Small-molecule Smac mimetics incorporating a diazabicyclic core have been designed to mimic this AVPI motif and function as IAP antagonists. nih.gov These compounds bind to the same groove on IAP proteins as Smac, preventing the IAPs from inhibiting caspases and thereby promoting cancer cell death. nih.govnih.gov

SAR studies on these diazabicyclic Smac mimetics have revealed crucial design elements. Modifications to the core and its substituents directly impact binding affinity for different IAP proteins and the subsequent cellular activity. For example, a study on a series of diazabicyclic Smac mimetics demonstrated that subtle structural changes led to significant differences in potency. nih.gov

The following interactive table presents binding and cell growth inhibition data for a series of these Smac mimetics, illustrating the SAR principles. nih.gov

| Compound | Binding Affinity Kᵢ (nM) - XIAP | Binding Affinity Kᵢ (nM) - cIAP-1 | Binding Affinity Kᵢ (nM) - cIAP-2 | Cell Growth Inhibition IC₅₀ (nM) - MDA-MB-231 cells |

| 1 | 250 | 2.0 | 5.8 | 250 |

| 3 | >1000 | 100 | 250 | 1300 |

| 4 | >1000 | 250 | 1000 | 1000 |

| 5 | 15 | 2.0 | 5.6 | 69 |

| 6 | 8.4 | 1.5 | 4.2 | 31 |

Data sourced from Lu et al., 2008. nih.gov

As shown in the table, compound 6 emerged as the most potent derivative, with single-digit nanomolar binding affinity for all three IAPs and a potent cell growth inhibition IC₅₀ of 31 nM. nih.gov This highlights how systematic structural modification of the diazabicyclic core can lead to highly potent modulators of protein-protein interactions.

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are computational techniques that play a vital role in modern drug discovery by rationalizing and predicting the biological activity of compounds. dovepress.com

Pharmacophore Modeling: A pharmacophore model is a three-dimensional arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) that a molecule must possess to interact with a specific biological target. dovepress.comresearchgate.net These models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's binding site (structure-based). dovepress.com Once created, a pharmacophore model can be used as a 3D query to screen large virtual databases of compounds to identify new potential hits with diverse chemical scaffolds. dovepress.com

Quantitative Structure-Activity Relationship (QSAR): QSAR is a method that attempts to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.govmdpi.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), analyze the steric and electrostatic fields surrounding a set of aligned molecules to build a predictive model. nih.gov This model can then be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions in space where certain properties (e.g., bulky groups, positive charge) are predicted to increase or decrease biological activity.

For a series of this compound derivatives, these computational approaches would be invaluable. By aligning the derivatives and analyzing their activities, a 3D-QSAR model could be developed to guide the synthesis of new analogues with enhanced potency. Similarly, a pharmacophore model could be constructed to identify the key interaction points necessary for their biological effect, aiding in the discovery of novel compounds based on this scaffold.

Role of 1,5 Diazocan 3 Ol in Materials Science Research

Development as a Building Block for Novel Polymeric Materials

No literature was found describing the polymerization of 1,5-Diazocan-3-ol or its incorporation as a monomer into polymer chains. The synthesis of polymers often relies on monomers with specific reactive functional groups that can undergo polymerization reactions. While this compound possesses hydroxyl and secondary amine groups, which could theoretically participate in certain types of polymerization, there is no evidence to suggest that this potential has been explored or realized in the development of new polymeric materials.

Applications in Supramolecular Chemistry and Self-Assembled Systems

Similarly, a comprehensive search yielded no results on the application of this compound in the field of supramolecular chemistry. The structure of the molecule, with its eight-membered ring and functional groups capable of hydrogen bonding, suggests a potential for forming ordered supramolecular assemblies. However, there are no published reports of its use in forming such systems, including gels, liquid crystals, or other self-assembled architectures.

Exploration in the Design of Advanced Functional Materials (e.g., catalysts, sensors, sorbents)

The potential for this compound to be utilized in the creation of functional materials also remains unexplored in the available scientific literature. Functional materials derive their properties from their specific chemical structures and compositions. While the diazocane ring system and the hydroxyl functionality could offer sites for coordination with metal ions or interaction with other molecules, there is no documented research on its application as a catalyst, sensor, or sorbent material.

Future Directions and Emerging Research Avenues for 1,5 Diazocan 3 Ol

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient methods for the synthesis of N-heterocycles is a cornerstone of modern organic chemistry. Future research on 1,5-Diazocan-3-ol will undoubtedly focus on novel and sustainable synthetic pathways that adhere to the principles of green chemistry.

Another avenue of exploration lies in palladium-catalyzed cycloaddition reactions. Recent studies have demonstrated the utility of palladium catalysis in the synthesis of various N-heterocycles, including 1,5-diazocanes. nih.gov These reactions often proceed with high atom economy and stereoselectivity, offering a powerful tool for the construction of the 1,5-diazocane scaffold. Further research could focus on optimizing reaction conditions, exploring a wider range of substrates, and utilizing more sustainable palladium catalyst systems.

The principles of green chemistry will be central to the development of these new synthetic methods. semanticscholar.orgwhiterose.ac.uk Key metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) will be used to evaluate the sustainability of different synthetic routes. nih.govorganic-chemistry.orgacs.orgnih.govacs.orgmdpi.comwiley-vch.denih.gov The goal will be to develop syntheses that not only are efficient and high-yielding but also have a minimal environmental impact.

| Green Chemistry Metric | Description | Potential Application to this compound Synthesis |

| Atom Economy (AE) | A measure of the efficiency of a chemical reaction in converting reactants to the desired product. | Designing synthetic routes that maximize the incorporation of reactant atoms into the final this compound structure, minimizing the formation of byproducts. |

| Reaction Mass Efficiency (RME) | The ratio of the mass of the desired product to the total mass of reactants used. | Optimizing stoichiometry and reaction conditions to ensure the highest possible conversion of starting materials to this compound. |

| Process Mass Intensity (PMI) | The ratio of the total mass of all materials used (reactants, solvents, reagents, etc.) to the mass of the final product. | Developing solvent-free or solvent-minimized synthetic protocols, and utilizing recyclable catalysts to reduce the overall process mass intensity. |

Development of Advanced in situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for the optimization of synthetic processes. The development of advanced in situ spectroscopic techniques will play a pivotal role in monitoring the synthesis of this compound in real-time.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the progress of chemical reactions by monitoring changes in the vibrational frequencies of functional groups. mdpi.comxmu.edu.cn By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, it is possible to obtain real-time information on the consumption of reactants, the formation of intermediates, and the appearance of the final product. mdpi.com This technique could be invaluable for optimizing the conditions of palladium-catalyzed amination reactions used in the synthesis of 1,5-diazocanes. uvic.ca

Raman spectroscopy is another vibrational spectroscopy technique that can provide complementary information to FTIR. acs.org It is particularly well-suited for monitoring reactions in aqueous media and for studying solid-state transformations. In situ Raman spectroscopy could be employed to monitor domino reactions leading to the formation of the 1,5-diazocane ring, providing insights into the different stages of the reaction cascade. acs.org

| Spectroscopic Technique | Information Provided | Application in this compound Synthesis |

| In situ FTIR | Real-time monitoring of functional group changes. | Tracking the consumption of amine and electrophile starting materials and the formation of the C-N bonds in the diazocane ring. |

| In situ Raman | Complementary vibrational information, suitable for aqueous and solid-state reactions. | Monitoring the progress of domino reactions and cycloadditions, and identifying key intermediates in the reaction pathway. |

Integration into Chemoinformatic and Artificial Intelligence-Driven Molecular Design Platforms

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activities. researchgate.netnih.govmdpi.comnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. Important molecular descriptors for nitrogen-containing heterocycles include electronic properties such as the charge of the nitrogen atoms and the energy of their lone pair electrons. nih.govencyclopedia.pubmdpi.comwikipedia.orgyoutube.com

| Computational Approach | Application to this compound | Potential Outcome |

| QSAR Modeling | Correlating the structural features of this compound derivatives with their biological activity. | Prediction of the activity of new derivatives and identification of key structural motifs for activity. |

| AI-driven de novo design | Generating novel molecular structures based on the 1,5-diazocane scaffold with desired properties. | Discovery of new drug candidates and functional materials with optimized performance. |

Untapped Applications in Chemical Biology and Mechanistic Probe Development

The unique structural features of this compound make it an attractive scaffold for the development of new tools for chemical biology and for probing biological mechanisms.

By functionalizing the hydroxyl group and the nitrogen atoms of the 1,5-diazocane ring, it is possible to create a variety of molecular probes. For example, the attachment of a fluorescent reporter group could lead to the development of fluorescent probes for biological imaging. nih.govnih.govresearchgate.netdrugtargetreview.com These probes could be used to visualize and track specific biological processes in living cells.

The 1,5-diazocane scaffold can also be used to design and synthesize novel enzyme inhibitors and receptor ligands. nih.govnih.govsemanticscholar.org The conformational flexibility of the eight-membered ring, combined with the ability to introduce a variety of substituents, allows for the fine-tuning of the binding affinity and selectivity of these molecules for their biological targets.

| Application Area | Design Strategy | Potential Use |

| Fluorescent Probes | Covalent attachment of a fluorophore to the 1,5-diazocane scaffold. | Real-time imaging of biological processes in living cells. |

| Enzyme Inhibitors | Design of this compound derivatives that bind to the active site of a target enzyme. | Development of new therapeutic agents for the treatment of diseases. |

| Receptor Ligands | Synthesis of this compound analogs that bind to specific cell surface receptors. | Probing receptor function and signaling pathways. |

Advancements in Green Chemistry Approaches for this compound Synthesis

Building upon the exploration of novel synthetic pathways, a dedicated focus on green chemistry approaches will be paramount for the sustainable production of this compound. This involves not only the development of new reactions but also the optimization of existing methods to minimize their environmental impact.

Future research will likely explore the use of alternative, environmentally benign solvents, such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds. chemrxiv.org The development of solvent-free reaction conditions, where the reactants are mixed in the absence of a solvent, is another promising avenue. chemrxiv.org

The use of catalysts is a key principle of green chemistry, and future research will focus on the development of highly efficient and recyclable catalysts for the synthesis of this compound. chemrxiv.org This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, as well as biocatalysts, such as enzymes, which can catalyze reactions with high selectivity under mild conditions.

Energy efficiency is another important aspect of green chemistry. The use of microwave irradiation and ultrasonication can often accelerate reaction rates and reduce reaction times, leading to significant energy savings compared to conventional heating methods. These techniques will likely be explored for the synthesis of this compound to develop more energy-efficient processes.

| Green Chemistry Approach | Description | Potential Benefit for this compound Synthesis |

| Alternative Solvents | Use of water, supercritical fluids, or bio-based solvents. | Reduced use of volatile organic compounds and decreased environmental pollution. |

| Catalysis | Development of recyclable heterogeneous catalysts and biocatalysts. | Increased reaction efficiency, reduced waste, and milder reaction conditions. |

| Energy Efficiency | Application of microwave irradiation and ultrasonication. | Faster reaction rates, shorter reaction times, and reduced energy consumption. |

Q & A

Q. What are the standard synthesis protocols and characterization methods for 1,5-Diazocan-3-ol?

- Methodological Answer : Synthesis typically follows heterocyclic ring formation strategies, such as cyclization of diamines with carbonyl compounds under controlled pH and temperature. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the structure, mass spectrometry (MS) for molecular weight verification, and elemental analysis for purity. Ensure experimental details (e.g., solvent, catalyst, reaction time) are meticulously documented to enable reproducibility .

Q. Which analytical techniques are essential for confirming the structural identity of this compound?

- Methodological Answer : Use a combination of NMR spectroscopy (to resolve ring conformation and hydroxyl positioning), infrared (IR) spectroscopy (for functional group identification, e.g., -OH stretch), and X-ray crystallography (for absolute configuration). Cross-validate results with high-resolution mass spectrometry (HRMS) to rule out isomeric impurities .

Q. How should researchers conduct a systematic literature review on this compound?

- Methodological Answer :

Define search terms (e.g., "this compound synthesis," "spectroscopic data," "reactivity") and use databases like PubMed, SciFinder, and Google Scholar. Filter results by relevance and peer-reviewed status. Track citations in seminal papers and document search strategies in an electronic spreadsheet for transparency .

05 文献检索Literature search for meta-analysis02:58

Q. What practices ensure experimental reproducibility in synthesizing this compound?

- Methodological Answer : Document all variables (e.g., reagent purity, reaction atmosphere, equipment calibration). Provide step-by-step protocols in the main text or supplementary materials, including raw spectral data. For novel compounds, report melting points, chromatographic retention times, and reproducibility across multiple batches .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use fume hoods to avoid inhalation, wear nitrile gloves, and employ chemical-resistant lab coats. In case of skin contact, wash immediately with soap and water. Store the compound in a cool, dry environment, segregated from oxidizing agents. Reference safety data sheets (SDS) for emergency procedures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Conduct Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. Use response surface methodology (RSM) to model interactions. Validate optimal conditions with triplicate runs and compare against computational predictions (e.g., density functional theory (DFT) for transition-state analysis) .

Q. How should contradictory analytical data (e.g., NMR vs. X-ray) for this compound be resolved?

- Methodological Answer : Re-examine sample purity via HPLC or GC-MS to rule out impurities. Repeat crystallography under varying conditions (e.g., solvent, temperature). Perform variable-temperature NMR to assess dynamic effects. Cross-reference with literature on analogous diazocane derivatives to identify common artifacts .

Q. What computational approaches predict the reactivity or stability of this compound?

Q. How can systematic reviews address gaps in existing studies on this compound?

- Methodological Answer : Perform meta-analyses of published synthetic routes, focusing on yield, scalability, and byproduct profiles. Use PRISMA guidelines to ensure transparency. Highlight methodological inconsistencies (e.g., unrecorded reaction times) and propose standardized reporting frameworks .

Q. What advanced techniques evaluate the purity of this compound in complex matrices?

- Methodological Answer :